(4-Fluoro-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester
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Overview
Description
(4-Fluoro-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester typically involves the esterification of (4-Fluoro-3-trifluoromethylphenyl)oxo-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine-substituted positions on the phenyl ring. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, (4-Fluoro-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.
Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug design. Its fluorinated groups can enhance the metabolic stability and bioavailability of pharmaceutical agents. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the agrochemical industry, derivatives of this compound are studied for their potential as herbicides or insecticides. The presence of fluorine atoms can improve the environmental stability and activity of these compounds.
Mechanism of Action
The mechanism by which (4-Fluoro-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester exerts its effects depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity for these targets, leading to improved therapeutic outcomes.
Comparison with Similar Compounds
- (4-Fluoro-3-trifluoromethylphenyl)oxo-acetic acid methyl ester
- (4-Fluoro-3-trifluoromethylphenyl)oxo-propionic acid ethyl ester
- (4-Fluoro-3-trifluoromethylphenyl)oxo-butyric acid ethyl ester
Comparison: Compared to its analogs, (4-Fluoro-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester is unique due to its specific ester group, which can influence its reactivity and solubility. The presence of the ethyl ester group may enhance its lipophilicity compared to the methyl ester analog, potentially affecting its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
ethyl 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c1-2-18-10(17)9(16)6-3-4-8(12)7(5-6)11(13,14)15/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAFGCQRIZCCQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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